molecular formula C8H12O5 B3054006 Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester CAS No. 57582-45-3

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester

Cat. No.: B3054006
CAS No.: 57582-45-3
M. Wt: 188.18 g/mol
InChI Key: GTLFVPOTMIMVCW-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester, also known as ethyl 3-oxo-4-phenylbutanoate, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous potential applications. This compound is a derivative of butanoic acid and is commonly used as an intermediate in the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester 3-oxo-4-phenylbutanoate is not well understood. However, it is believed to act as a precursor in the synthesis of various organic compounds, which may exhibit biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 3-oxo-4-phenylbutanoate are not well documented. However, it is believed to exhibit low toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester 3-oxo-4-phenylbutanoate in laboratory experiments is its versatility in the synthesis of various organic compounds. Additionally, it exhibits low toxicity and is generally considered safe for use in laboratory experiments. However, one limitation of using this compound is its potential to react with other compounds in the laboratory, which may affect the accuracy of experimental results.

Future Directions

There are numerous potential future directions for the use of Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester 3-oxo-4-phenylbutanoate in scientific research. One potential direction is the synthesis of novel pharmaceuticals and agrochemicals using this compound as an intermediate. Additionally, this compound may be used in the synthesis of novel fragrances and flavorings. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound 3-oxo-4-phenylbutanoate is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Although the mechanism of action, biochemical and physiological effects, and potential future directions of this compound are not well understood, it exhibits low toxicity and is generally considered safe for use in laboratory experiments. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

Ethyl 3-oxo-4-phenylbutanoate has been widely used in scientific research due to its potential applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has been used as an intermediate in the synthesis of anti-inflammatory and anti-tumor agents, as well as in the synthesis of insecticides and herbicides. Additionally, this compound has been used in the synthesis of fragrances and flavorings, such as raspberry ketone.

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-12-8(11)5-13-7(10)4-6(2)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLFVPOTMIMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460128
Record name Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57582-45-3
Record name Butanoic acid, 3-oxo-, 2-ethoxy-2-oxoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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